Cas no 185304-06-7 ((4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester)

(4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester Chemical and Physical Properties
Names and Identifiers
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- (4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester
- 1-O-tert-butyl 2-O-methyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate
- (2R,4R)-4-Azido-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
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- Inchi: 1S/C11H18N4O4/c1-11(2,3)19-10(17)15-6-7(13-14-12)5-8(15)9(16)18-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1
- InChI Key: BJQMWOSPZUZYNW-HTQZYQBOSA-N
- SMILES: O(C(C)(C)C)C(N1C[C@@H](C[C@@H]1C(=O)OC)N=[N+]=[N-])=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 411
- Topological Polar Surface Area: 70.2
- XLogP3: 2.1
(4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6746801-2.5g |
1-tert-butyl 2-methyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate |
185304-06-7 | 95% | 2.5g |
$810.0 | 2023-05-30 | |
Enamine | EN300-6746801-1.0g |
1-tert-butyl 2-methyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate |
185304-06-7 | 95% | 1g |
$414.0 | 2023-05-30 | |
1PlusChem | 1P00AMYO-5g |
1-tert-butyl2-methyl(2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate |
185304-06-7 | 95% | 5g |
$1544.00 | 2024-06-18 | |
1PlusChem | 1P00AMYO-50mg |
1-tert-butyl2-methyl(2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate |
185304-06-7 | 95% | 50mg |
$152.00 | 2024-06-18 | |
Enamine | EN300-6746801-5.0g |
1-tert-butyl 2-methyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate |
185304-06-7 | 95% | 5g |
$1199.0 | 2023-05-30 | |
Enamine | EN300-6746801-0.1g |
1-tert-butyl 2-methyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate |
185304-06-7 | 95% | 0.1g |
$113.0 | 2023-05-30 | |
Enamine | EN300-6746801-0.5g |
1-tert-butyl 2-methyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate |
185304-06-7 | 95% | 0.5g |
$310.0 | 2023-05-30 | |
Enamine | EN300-6746801-0.05g |
1-tert-butyl 2-methyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate |
185304-06-7 | 95% | 0.05g |
$76.0 | 2023-05-30 | |
Enamine | EN300-6746801-10.0g |
1-tert-butyl 2-methyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate |
185304-06-7 | 95% | 10g |
$1778.0 | 2023-05-30 | |
Enamine | EN300-6746801-0.25g |
1-tert-butyl 2-methyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate |
185304-06-7 | 95% | 0.25g |
$162.0 | 2023-05-30 |
(4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester Related Literature
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
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Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
Additional information on (4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester
Comprehensive Overview of (4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester (CAS No. 185304-06-7)
(4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester (CAS No. 185304-06-7) is a specialized proline derivative widely utilized in peptide synthesis, medicinal chemistry, and bioconjugation. This compound features a unique azido functional group at the 4-position of the D-proline scaffold, making it a valuable building block for click chemistry applications. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability during synthetic procedures, while the methyl ester moiety improves solubility in organic solvents.
In recent years, the demand for azido-modified amino acids like this compound has surged due to their role in bioorthogonal chemistry. Researchers frequently search for "Boc-protected azido proline derivatives" or "D-proline methyl ester applications" to explore its utility in drug discovery and biomaterial engineering. The compound's stereospecificity (4R configuration) is critical for designing chiral catalysts and peptide-based therapeutics, aligning with trends in precision medicine.
The synthesis of 185304-06-7 involves multi-step organic transformations, often starting from L-proline or its derivatives. Its azide group enables efficient Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. This reactivity is leveraged in proteomics for labeling biomolecules, a topic frequently queried as "how to use azido proline in protein tagging." The Boc group can be selectively deprotected under mild acidic conditions, allowing sequential peptide chain elongation.
From an industrial perspective, 185304-06-7 is supplied as a high-purity crystalline solid with typical purity >98%. Storage recommendations include anhydrous conditions at -20°C to prevent azide degradation. Analytical data such as NMR (¹H/¹³C), HPLC, and mass spectrometry are essential for quality verification, addressing common queries like "characterization methods for Boc-azido proline esters."
Emerging applications include its use in antibody-drug conjugates (ADCs) and PET tracer development, reflecting the growing interest in "theranostic agents" and "targeted drug delivery." The compound's metabolic stability and cell permeability also make it relevant for central nervous system (CNS) drug design, a trending topic in neuroscience research.
Regulatory compliance is ensured through REACH and GMP guidelines where applicable. Safety data sheets highlight standard precautions for laboratory handling, though it is not classified as hazardous under GHS criteria. Researchers often seek "safe handling of azido amino acids" or "Boc-azido proline stability studies" to optimize protocols.
In summary, (4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester exemplifies the intersection of classical organic chemistry and modern biotechnology. Its versatility supports innovations across pharmaceuticals, diagnostics, and materials science, answering pressing questions about "advanced proline derivatives in drug development" and "next-generation bioconjugation tools."
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